molecular formula C11H14N2OS2 B8348826 N-methyl-2-pyridin-3-yl-1,3-oxathiane-2-carbothioamide

N-methyl-2-pyridin-3-yl-1,3-oxathiane-2-carbothioamide

Cat. No. B8348826
M. Wt: 254.4 g/mol
InChI Key: KUDZUJIPCAPOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04379154

Procedure details

A mixture of anhydrous hexamethylphosphorotriamide and anhydrous tetrahydrofuran (47/53 by volume; 50 cc) is added dropwise and in the course of 10 minutes to a 1.6 M solution of n-butyllithium in hexane (44 cc), kept under a nitrogen atmosphere and cooled to -70° C. A solution of 2-(pyrid-3-yl)-1,3-oxathiane (8.5 g) in a mixture of anhydrous hexamethylphosphorotriamide and anhydrous tetrahydrofuran (47/53 by volume; 50 cc) is then added in the course of 25 minutes at the same temperature. After stirring for 15 minutes, a solution of methyl isothiocyanate (5.4 g) in a mixture of anhydrous hexamethylphosphorotriamide and anhydrous tetrahydrofuran (47/53 by volume; 50 cc) is added in the course of 15 minutes. The reaction mixture is stirred for 45 minutes at -70° C. and then for 1 hour whilst allowing the temperature to rise gradually to about 20° C. It is then run into a stirred mixture of distilled water (300 cc) and ethyl acetate (240 cc). After decantation, the aqueous phase is extracted twice with ethyl acetate (400 cc in total). The organic phases are combined, washed three times with distilled water (600 cc in total), dried over anhydrous sodium sulphate and filtered, and the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 50° C. The product obtained, to which a mixture of diisopropyl ether and ethyl acetate (90/10 by volume; 70 cc) is added, is stirred for 10 minutes at 20° C. The resulting crystals are filtered off, washed twice with diisopropyl ether (20 cc in total) and dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature of about 20° C. The product obtained (4.4 g) is chromatographed on neutral silica gel (40 g) contained in a column of diameter 2.6 cm. Elution is carried out with a cyclohexane/ethyl acetate mixture (40/60 by volume; 2000 cc) and then with ethyl acetate (800 cc), 200 cc fractions being collected. Fractions 4 to 14 are combined and concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 50° C. The product obtained (3.9 g) is dissolved in boiling acetonitrile (45 cc). The solution, to which decolourising charcoal (0.2 g) is added, is filtered hot and the filtrate, after cooling, is then kept for 1 hour at 0° C. The resulting crystals are filtered off, washed twice with acetonitrile (10 cc in total) and dried under reduced pressure (1 mm Hg; 0.13 kPa) at 60° C. N-Methyl-2-(pyrid-3-yl)-1,3-oxathiane-2-carbothioamide (2.9 g), melting at 194° C., is thus obtained.
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
44 mL
Type
solvent
Reaction Step Three
Quantity
8.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5.4 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
70 mL
Type
solvent
Reaction Step Six
Quantity
0.2 g
Type
reactant
Reaction Step Seven
Quantity
45 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C([Li])CCC.[N:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]2[S:17][CH2:16][CH2:15][CH2:14][O:13]2)[CH:7]=1.[CH3:18][N:19]=[C:20]=[S:21].C(OC(C)C)(C)C.C>CCCCCC.C(#N)C.C(OCC)(=O)C.O.O1CCCC1.CN(P(N(C)C)(N(C)C)=O)C>[CH3:18][NH:19][C:20]([C:12]1([C:8]2[CH:7]=[N:6][CH:11]=[CH:10][CH:9]=2)[S:17][CH2:16][CH2:15][CH2:14][O:13]1)=[S:21]

Inputs

Step One
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
44 mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
8.5 g
Type
reactant
Smiles
N1=CC(=CC=C1)C1OCCCS1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Five
Name
Quantity
5.4 g
Type
reactant
Smiles
CN=C=S
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
0.2 g
Type
reactant
Smiles
C
Step Eight
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added in the course of 25 minutes at the same temperature
Duration
25 min
ADDITION
Type
ADDITION
Details
is added in the course of 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 45 minutes at -70° C.
Duration
45 min
WAIT
Type
WAIT
Details
for 1 hour whilst allowing
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to rise gradually to about 20° C
EXTRACTION
Type
EXTRACTION
Details
After decantation, the aqueous phase is extracted twice with ethyl acetate (400 cc in total)
WASH
Type
WASH
Details
washed three times with distilled water (600 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 50° C
CUSTOM
Type
CUSTOM
Details
The product obtained, to which
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
is stirred for 10 minutes at 20° C
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered off
WASH
Type
WASH
Details
washed twice with diisopropyl ether (20 cc in total)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature of about 20° C
CUSTOM
Type
CUSTOM
Details
The product obtained (4.4 g)
CUSTOM
Type
CUSTOM
Details
is chromatographed on neutral silica gel (40 g)
WASH
Type
WASH
Details
Elution
CUSTOM
Type
CUSTOM
Details
with ethyl acetate (800 cc), 200 cc fractions being collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 50° C
CUSTOM
Type
CUSTOM
Details
The product obtained (3.9 g)
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
is filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate, after cooling
WAIT
Type
WAIT
Details
is then kept for 1 hour at 0° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered off
WASH
Type
WASH
Details
washed twice with acetonitrile (10 cc in total)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (1 mm Hg; 0.13 kPa) at 60° C

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CNC(=S)C1(OCCCS1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 24.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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